
Dexrazoxane
准备方法
化学反应分析
地塞米松经历了几种类型的化学反应,包括水解和螯合。 它水解为铁螯合 EDTA 型结构,这对其心脏保护特性至关重要 . 该化合物还充当拓扑异构酶 II 的催化抑制剂,这在它对蒽环类药物诱导的心脏毒性的保护作用中起作用 .
科学研究应用
地塞米松由于其心脏保护特性而被广泛用于科学研究。 它是 FDA 批准的唯一一种用于预防多柔比星诱导的心脏毒性的心脏保护剂 . 此外,它还用于治疗蒽环类化疗药物外渗引起的组织损伤 . 研究还探索了它在阿尔茨海默病和帕金森病等神经退行性疾病中的潜在用途 .
作用机制
相似化合物的比较
生物活性
Dexrazoxane, a synthetic compound originally developed as a cardioprotective agent, has garnered attention for its multifaceted biological activities, particularly in the context of cancer therapy. This article delves into its mechanisms of action, clinical applications, and emerging research findings.
Overview of this compound
Chemical Structure and Mechanism of Action
this compound (chemical name: 4-[(2S)-2-(3,5-Dioxopiperazin-1-yl)propyl]piperazine-2,6-dione hydrochloride) functions primarily as a topoisomerase II inhibitor and an intracellular ion chelator. It stabilizes the interface between ATPase promoters, inhibiting the activity of topoisomerase II, which is crucial for DNA replication and transcription . This inhibition is particularly significant in the context of anthracycline chemotherapy, where this compound mitigates the associated cardiotoxicity.
Cardioprotective Effects
Mechanism of Cardiac Protection
this compound has been shown to exert cardioprotective effects during anthracycline treatment by reducing oxidative stress and DNA damage in cardiac tissues. Its mechanism involves the proteasomal degradation of Topoisomerase II beta (Top2β), which is implicated in doxorubicin-induced cardiotoxicity. Studies indicate that this compound binds to the Top2β-DNA complex, leading to its degradation and thereby decreasing the substrate available for doxorubicin to induce damage .
Clinical Evidence
Numerous clinical studies have demonstrated the efficacy of this compound in preventing anthracycline-induced cardiotoxicity. For instance, a systematic review highlighted that patients receiving this compound alongside doxorubicin exhibited significantly lower incidences of heart failure compared to those who did not receive it .
Table 1: Key Findings from In Vitro and In Vivo Studies on this compound
Effects on Endothelial Cells
Recent studies have also explored the effects of this compound on endothelial cells. Treatment with this compound resulted in a dose-dependent inhibition of cell growth and migration in human umbilical vein endothelial cells (HUVECs). This suggests potential applications beyond cardioprotection, possibly influencing angiogenesis and tumor progression .
Case Studies
-
Case Study: this compound in Breast Cancer Treatment
A clinical trial involving breast cancer patients receiving doxorubicin demonstrated that those pre-treated with this compound had a lower incidence of cardiac dysfunction over a five-year follow-up period compared to controls. The study emphasized the importance of early intervention with this compound to preserve cardiac function during chemotherapy . -
Case Study: Pediatric Oncology
In pediatric patients undergoing treatment for acute lymphoblastic leukemia (ALL), this compound was associated with a significant reduction in long-term cardiac complications. This finding supports its use as a standard protective measure in young patients receiving high-dose anthracyclines .
Emerging Research Directions
Recent investigations are focusing on understanding the broader implications of this compound’s biological activity, including its role in modulating epigenetic factors through its interaction with poly(ADP-ribose) polymerase (PARP). This novel insight could pave the way for new therapeutic strategies aimed at minimizing late-onset cardiac damage associated with anthracycline therapy .
常见问题
Basic Research Questions
Q. What are the primary mechanisms by which dexrazoxane exerts cardioprotective effects against anthracycline-induced toxicity?
- Methodological Answer : this compound’s cardioprotection involves two proposed mechanisms: (1) iron chelation via its hydrolyzed metabolite (ADR-925), which prevents iron-mediated oxidative stress in cardiomyocytes, and (2) inhibition of topoisomerase IIβ, a cardiac-specific isoform implicated in anthracycline-induced DNA damage. Researchers should validate these mechanisms using in vitro iron-chelating assays (e.g., ferrozine-based methods) and topoisomerase II activity assays (e.g., decatenation of kinetoplast DNA). Knockout models (e.g., Top2β-deficient mice) can isolate the contribution of each pathway .
Q. What evidence supports this compound’s efficacy in reducing cardiotoxicity in pediatric vs. adult populations?
- Methodological Answer : In adults, meta-analyses of RCTs show a 78% reduction in clinical heart failure risk (RR 0.22, 95% CI 0.11–0.43; 7 studies, n = 1,221). Pediatric data are less conclusive, with no significant reduction in clinical heart failure (RR 0.20, 95% CI 0.01–4.19; 3 studies, n = 885). Researchers should stratify pediatric trials by anthracycline dose (e.g., ≥300 mg/m²) and use serial echocardiography (LVEF, shortening fraction) for subclinical endpoints .
Q. What are the non-cardiac safety concerns associated with this compound?
- Methodological Answer : Key risks include myelosuppression (e.g., neutropenia, thrombocytopenia) and theoretical secondary malignancy risks, particularly in pediatric populations. To assess these, researchers should integrate long-term follow-up (≥10 years) into trial designs and use matched cohort analyses to control for confounding factors (e.g., chemotherapy intensity). Pharmacovigilance databases (e.g., FDA Adverse Event Reporting System) can supplement RCT data .
Q. How does this compound’s pharmacokinetics influence dosing strategies in special populations?
- Methodological Answer : this compound is renally excreted, requiring dose adjustments in patients with impaired kidney function (e.g., CrCl <40 mL/min). Population pharmacokinetic modeling (e.g., NONMEM) can optimize dosing in elderly or pediatric cohorts. Plasma concentration-time profiles should be monitored to ensure adequate exposure of its active metabolite, ADR-925 .
Advanced Research Questions
Q. How can conflicting hypotheses about this compound’s mechanism (iron chelation vs. topoisomerase II inhibition) be resolved experimentally?
- Methodological Answer : Use isoform-specific topoisomerase II inhibitors (e.g., etoposide for Top2α) alongside this compound in in vivo models to dissect cardiac vs. tumor effects. Iron-depletion models (e.g., dietary iron restriction) or deuterated this compound analogs can isolate iron chelation’s role. Proteomic profiling (e.g., redox-sensitive protein oxidation) may clarify dominant pathways .
Q. What study designs are optimal for evaluating this compound’s association with secondary malignancies?
- Methodological Answer : Conduct multicenter registry studies with propensity score matching to control for baseline risk factors (e.g., prior radiation). Secondary endpoints should include standardized incidence ratios (SIRs) for leukemia/lymphoma. Preclinical studies using TP53-mutant models can assess genotoxicity risks .
Q. How can pharmacokinetic variability in pediatric patients be addressed to optimize cardioprotection?
- Methodological Answer : Implement therapeutic drug monitoring (TDM) for ADR-925, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS). Physiologically based pharmacokinetic (PBPK) models scaled for pediatric physiology (e.g., organ maturation rates) can predict exposure-response relationships .
Q. How should researchers analyze conflicting efficacy data between RCTs and observational studies?
- Methodological Answer : Apply GRADE criteria to assess evidence quality, emphasizing RCTs for causal inference. For observational data, use sensitivity analyses to address confounding (e.g., immortal time bias). Bayesian meta-analyses can quantify uncertainty in pediatric populations .
Q. Does this compound interfere with anthracycline’s antitumor efficacy?
- Methodological Answer : Preclinical studies suggest no interference when this compound is administered ≥30 minutes post-anthracycline. In clinical trials, compare progression-free survival (PFS) and tumor response rates (RECIST criteria) between this compound and control arms. Subgroup analyses by tumor type (e.g., AML vs. solid tumors) are critical .
Q. What methodologies are needed to evaluate long-term cardiac outcomes in pediatric survivors?
- Methodological Answer : Use longitudinal cohort studies with cardiac MRI (e.g., T1 mapping for fibrosis) and biomarkers (e.g., high-sensitivity troponin, NT-proBNP). Competing risks analyses should account for mortality from primary disease. Collaborative registries (e.g., Children’s Oncology Group) enhance power for rare endpoints .
属性
IUPAC Name |
4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKDZUISNHGIBY-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040647 | |
Record name | Dexrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dexrazoxane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, Slightly soluble in methanol and ethanol. Insoluble in non polar organic solvents., Solubility (mg/mL): 35-43 0.1 N HCl, 25-34 0.1 N NaOH, 6.7-10 0.1 M citrate buffer (pH 4), 8.7-13 0.1 M borate buffer (pH 9), In water, 10-12 mg/mL at 25 °C, 1.04e+01 g/L, H2O 10 - 12 (mg/mL), 0.1 N HCI 35 - 43 (mg/mL), 0.1 N NaOH 25 - 34 (mg/mL), 10% EtOH 6.7 - 10 (mg/mL), MeOH 1 (mg/mL), H2O/DMA(1:1) 7.1 - 10 (mg/mL), 0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL), 0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL) | |
Record name | Dexrazoxane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00380 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEXRAZOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dexrazoxane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ADR-529 | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/169780%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Vapor Pressure |
2.0X10-15 mm Hg at 25 °C /Estimated/ | |
Record name | DEXRAZOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism by which dexrazoxane exerts its cardioprotective activity is not fully understood. Dexrazoxane is a cyclic derivative of EDTA that readily penetrates cell membranes. Results of laboratory studies suggest that dexrazoxane (a prodrug) is converted intracellularly to a ring-opened bidentate chelating agent that chelates to free iron and interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy. It should be noted that dexrazoxane may also be protective through its inhibitory effect on topoisomerase II., The mechanism of action of dexrazoxane's cardioprotective activity is not fully understood. Dexrazoxane is a cyclic derivative of ethylenediamine tetra-acetic acid (EDTA) that readily penetrates cell membranes. Laboratory studies suggest that dexrazoxane is converted intracellularly to a ring-opened chelating agent that interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy. | |
Record name | Dexrazoxane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00380 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEXRAZOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from aqueous methanol/ether, Whitish crystalline powder | |
CAS No. |
24584-09-6 | |
Record name | Dexrazoxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24584-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexrazoxane [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024584096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexrazoxane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00380 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexrazoxane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169780 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dexrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3040647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-1,2-Bis(3,5-dioxopiperazineinyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXRAZOXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/048L81261F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEXRAZOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dexrazoxane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191-197 °C, 193 °C, 191 - 197 °C | |
Record name | Dexrazoxane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00380 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEXRAZOXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dexrazoxane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。